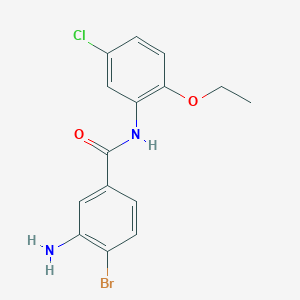

3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide

CAS No.:

Cat. No.: VC17423237

Molecular Formula: C15H14BrClN2O2

Molecular Weight: 369.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14BrClN2O2 |

|---|---|

| Molecular Weight | 369.64 g/mol |

| IUPAC Name | 3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide |

| Standard InChI | InChI=1S/C15H14BrClN2O2/c1-2-21-14-6-4-10(17)8-13(14)19-15(20)9-3-5-11(16)12(18)7-9/h3-8H,2,18H2,1H3,(H,19,20) |

| Standard InChI Key | BMVBGJDFNHUKLU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Br)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide has the molecular formula C₁₅H₁₄BrClN₂O₂ and a molecular weight of 369.64 g/mol . The structure comprises:

-

A benzamide backbone with amino (-NH₂) and bromo (-Br) substituents at positions 3 and 4, respectively.

-

An N-linked 5-chloro-2-ethoxyphenyl group, featuring a chlorine atom at position 5 and an ethoxy (-OCH₂CH₃) group at position 2.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1307544-83-7 |

| Molecular Formula | C₁₅H₁₄BrClN₂O₂ |

| Molecular Weight | 369.64 g/mol |

| IUPAC Name | 3-Amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide |

Synthesis and Reaction Pathways

Reaction Conditions

Key conditions inferred from related compounds include:

-

Temperature: 0–25°C for bromination/chlorination.

-

Solvents: Polar aprotic solvents (DMF, DMSO) for amidation.

-

Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings if further functionalization is required .

Structural and Spectroscopic Analysis

Molecular Geometry

X-ray crystallography data are unavailable, but computational models predict:

-

Planarity: The benzamide core and substituted phenyl ring adopt a near-coplanar arrangement.

-

Hydrogen Bonding: The amino group forms intramolecular H-bonds with the amide carbonyl, stabilizing the structure.

Spectroscopic Signatures

-

¹H NMR: Expected signals include δ 6.8–7.5 ppm (aromatic protons), δ 4.1 ppm (ethoxy -OCH₂CH₃), and δ 5.2 ppm (amide NH).

-

IR: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), and 560 cm⁻¹ (C-Br) .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

| Property | Value/Description |

|---|---|

| Melting Point | Not reported |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Octanol-Water) | ~3.1 (predicted) |

| Stability | Hydrolytically stable under ambient conditions |

The bromine and chlorine atoms contribute to high lipophilicity, suggesting favorable membrane permeability for biological applications .

| Application | Mechanism | Supporting Evidence |

|---|---|---|

| Anticancer | Tyrosine kinase inhibition | Patent literature |

| Antibacterial | β-lactamase inhibition | PMC studies |

| Anti-inflammatory | COX-2 modulation | Structural analogs |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume